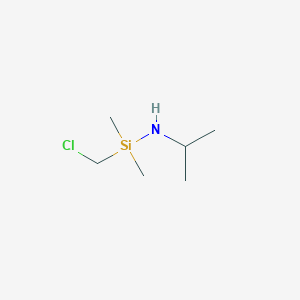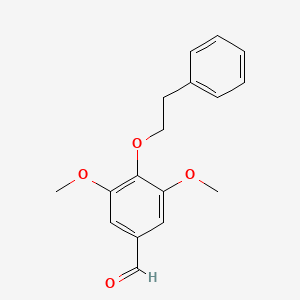
3,5-Dimethoxy-4-phenethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-4-phenethoxybenzaldehyde: is an organic compound with the molecular formula C16H18O4 It is a derivative of benzaldehyde, characterized by the presence of methoxy and phenethoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-phenethoxybenzaldehyde typically involves the reaction of 3,5-dimethoxybenzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,5-Dimethoxy-4-phenethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenethoxy groups can be replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in acetic acid, room temperature.
Major Products:
Oxidation: 3,5-Dimethoxy-4-phenethoxybenzoic acid.
Reduction: 3,5-Dimethoxy-4-phenethoxybenzyl alcohol.
Substitution: 3,5-Dimethoxy-4-bromobenzaldehyde (when brominated).
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethoxy-4-phenethoxybenzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research may focus on their anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and fragrances. Its unique structure makes it valuable for creating novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-4-phenethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or disrupt signaling pathways in cancer cells, leading to apoptosis.
Comparaison Avec Des Composés Similaires
3,5-Dimethoxybenzaldehyde: Lacks the phenethoxy group, making it less complex and potentially less bioactive.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of a phenethoxy group, which may alter its reactivity and biological activity.
3,5-Dimethoxy-4-hydroxyacetophenone: Similar structure but with an acetophenone group, used in different applications.
Uniqueness: 3,5-Dimethoxy-4-phenethoxybenzaldehyde stands out due to the presence of both methoxy and phenethoxy groups, which confer unique chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
143363-46-6 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
3,5-dimethoxy-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-19-15-10-14(12-18)11-16(20-2)17(15)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3 |
Clé InChI |
KARQGIKOUKDBGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCCC2=CC=CC=C2)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

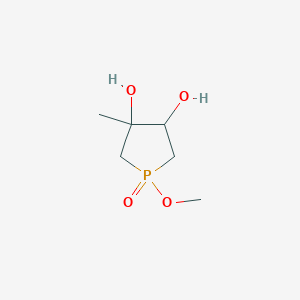
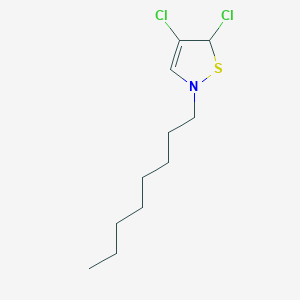
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)

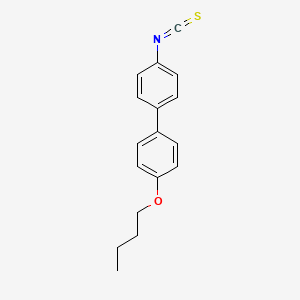
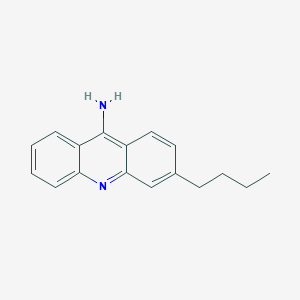
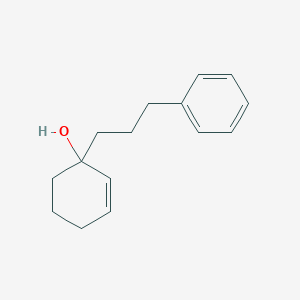

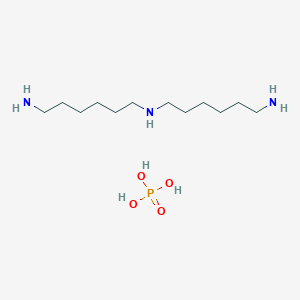
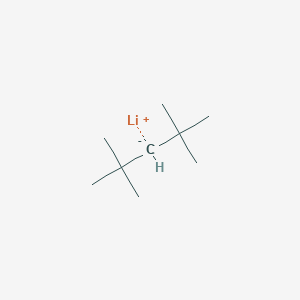
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
